

Application Notes and Protocols for SGI-7079 in In Vivo Mouse Models

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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B610817

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **SGI-7079** is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression is implicated in the progression, metastasis, and therapeutic resistance of various cancers.[2][3] **SGI-7079** exerts its antitumor effects by blocking Axl-mediated signaling pathways, such as NF- κ B activation, thereby inhibiting tumor cell proliferation, migration, and invasion.[1] These application notes provide detailed protocols for the use of **SGI-7079** in preclinical in vivo mouse models of cancer, including dosage, administration, and methods for evaluating efficacy and pharmacodynamics.

Data Presentation

Table 1: **SGI-7079** Dosage and Administration in Mouse Xenograft Models

Parameter	Details	Reference
Drug	SGI-7079	[1][4]
Mouse Models	NCr-nu/nu (nude) mice, Syngeneic (BALB/c, C57BL/6)	[4][5]
Tumor Models	Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549), Inflammatory Breast Cancer Xenograft (SUM149), Ovarian Cancer (ID8)	[1][5][6]
Dosage Range	10, 25, 50 mg/kg	[5]
Recommended Dose	50 mg/kg	[1][3]
Administration Route	Oral gavage (p.o.)	[1][4][5]
Dosing Schedule	5 days per week for 2 weeks	[1][4]
Vehicle/Formulation 1	0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80 in water	[3][4]
Vehicle/Formulation 2	0.1N citrate buffer	[5]

Table 2: Summary of In Vivo Efficacy Data for Axl Inhibitors

Mouse Model	Cell Line	Treatment and Dose	Tumor Growth Inhibition (TGI) / Outcome	Reference
NSCLC Xenograft	A549	SGI-7079 (10, 25, 50 mg/kg, p.o.)	Dose-dependent tumor growth inhibition; 67% inhibition at 50 mg/kg.	[5]
Inflammatory Breast Cancer Xenograft	SUM149	SGI-7079 (50 mg/kg, p.o.)	Significant inhibition of tumor growth and prolonged survival.	[1]
Ovarian Cancer	ID8 (syngeneic C57BL/6)	SGI-7079 (dose not specified)	Greater antitumor effect in immunocompetent mice (median survival 56 days) vs. nude mice (35.5 days).	[6]
BaF3/TEL-AXL Xenograft	BaF3/TEL-AXL	Novel AXL inhibitor (25, 50, 100 mg/kg/day, p.o.)	TGI of 89.8%, 103.9%, and 104.8%, respectively. No obvious body weight loss.	[7]

Note: Detailed tumor volume data over time for **SGI-7079** is not readily available in the public domain. The data for the novel AXL inhibitor is provided for context.

Experimental Protocols

Protocol 1: Preparation of SGI-7079 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **SGI-7079** in a vehicle composed of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80.

Materials:

- **SGI-7079** powder
- Hydroxypropylmethylcellulose (HPMC), 400 cP
- Tween 80 (Polysorbate 80)
- Sterile deionized water
- Magnetic stirrer and stir bar
- Heated stir plate
- Beakers
- Graduated cylinders
- Scale

Procedure:

- Prepare the Vehicle: a. To prepare 100 mL of 0.5% HPMC solution, heat approximately 30 mL of sterile deionized water to 70-80°C on a heated stir plate. b. In a separate beaker, weigh out 0.5 g of HPMC. c. Slowly add the HPMC powder to the heated water while stirring continuously to create a homogenous suspension. d. Remove the beaker from the heat and add 69.9 mL of cold sterile deionized water. e. Continue stirring in a cold water bath or at 4°C until the solution becomes clear. This may take several hours or can be left overnight. f. Add 0.1 mL of Tween 80 to the clear HPMC solution and mix thoroughly.
- Prepare the **SGI-7079** Suspension: a. Weigh the required amount of **SGI-7079** powder to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a mouse

receiving 0.2 mL, the concentration would be 1 mg/mL). b. Add a small amount of the vehicle to the **SGI-7079** powder and triturate to form a uniform paste. c. Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a homogenous suspension. d. Prepare the suspension fresh daily and keep it stirring during dosing to prevent settling.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study using **SGI-7079** in a subcutaneous xenograft model, such as A549 NSCLC or SUM149 inflammatory breast cancer.

Materials:

- 6-8 week old female athymic nude mice (e.g., NCr-nu/nu).
- Cancer cell line of interest (e.g., A549 or SUM149).
- Sterile PBS.
- Matrigel (optional, can improve tumor take rate).
- **SGI-7079** formulation and vehicle control.
- Calipers for tumor measurement.
- Animal scale.
- Oral gavage needles.

Procedure:

- Tumor Cell Implantation: a. Culture cancer cells to ~80% confluency. b. Harvest cells by trypsinization, wash with sterile PBS, and determine cell viability (should be >95%). c. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5×10^7 cells/mL. d. Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.

- Tumor Growth Monitoring and Group Randomization: a. Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. b. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. c. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
- Drug Administration: a. Administer **SGI-7079** (e.g., 10, 25, or 50 mg/kg) or vehicle control via oral gavage once daily, 5 days a week, for 2 weeks.^{[1][4]} b. The volume of administration is typically 100-200 µL per mouse.
- Efficacy and Toxicity Assessment: a. Continue to measure tumor volume 2-3 times per week throughout the study. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.^[4] A body weight loss of >15-20% is often considered a sign of significant toxicity. c. At the end of the study (e.g., when control tumors reach a predetermined size or after a set number of days), euthanize the mice. d. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).

Protocol 3: Pharmacodynamic Analysis of Axl Inhibition in Tumor Tissue

This protocol describes the assessment of Axl phosphorylation in tumor tissue by Western blotting to confirm the target engagement of **SGI-7079**.

Materials:

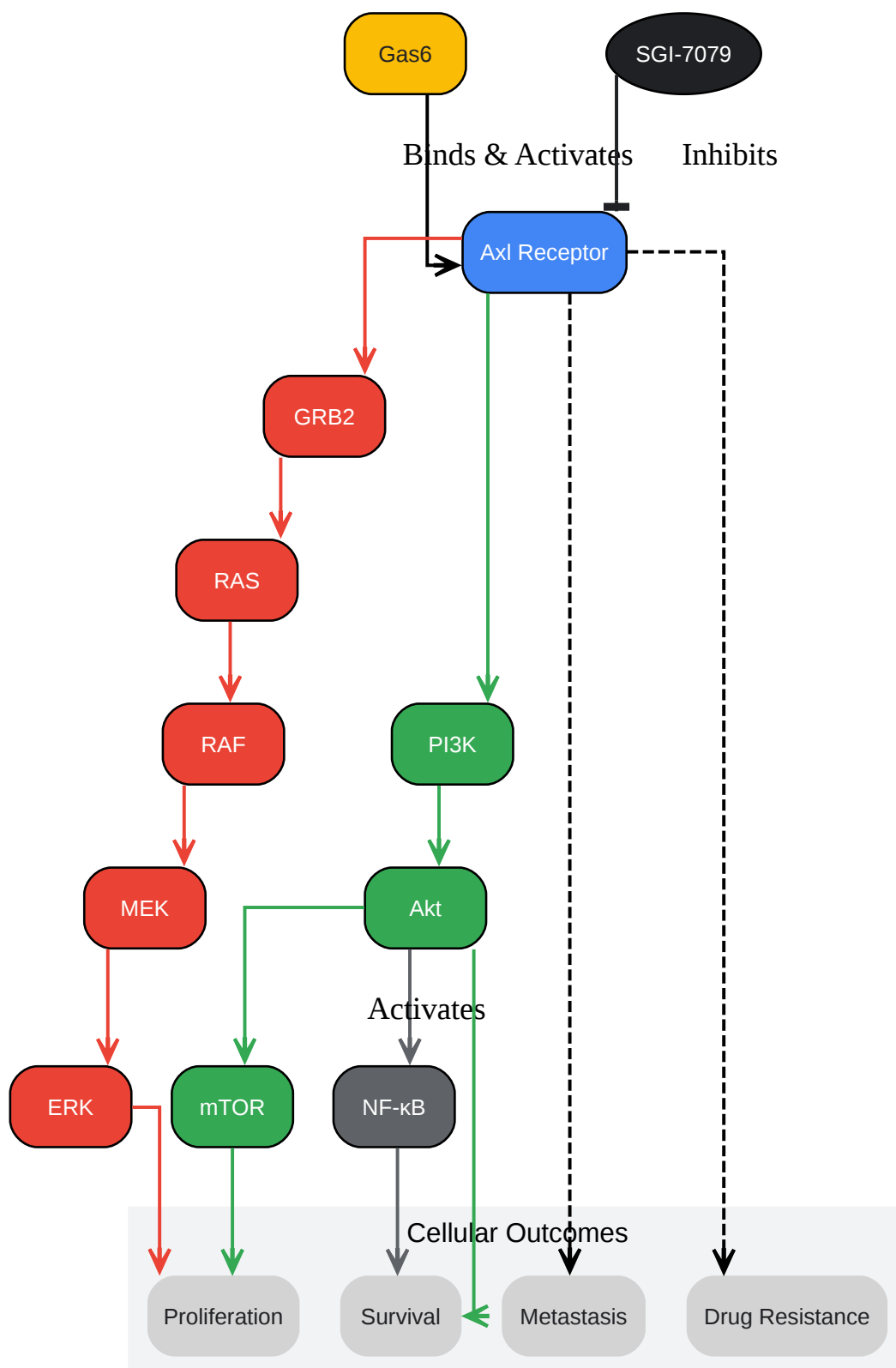
- Excised tumor tissue.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- Tissue homogenizer.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.

- Transfer buffer and system.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies:
 - Phospho-Axl (Tyr702) antibody (e.g., Cell Signaling Technology #5724).[2]
 - Total Axl antibody.
 - β -actin or GAPDH antibody (loading control).
- HRP-conjugated secondary antibody.
- ECL detection reagent.
- Imaging system.

Procedure:

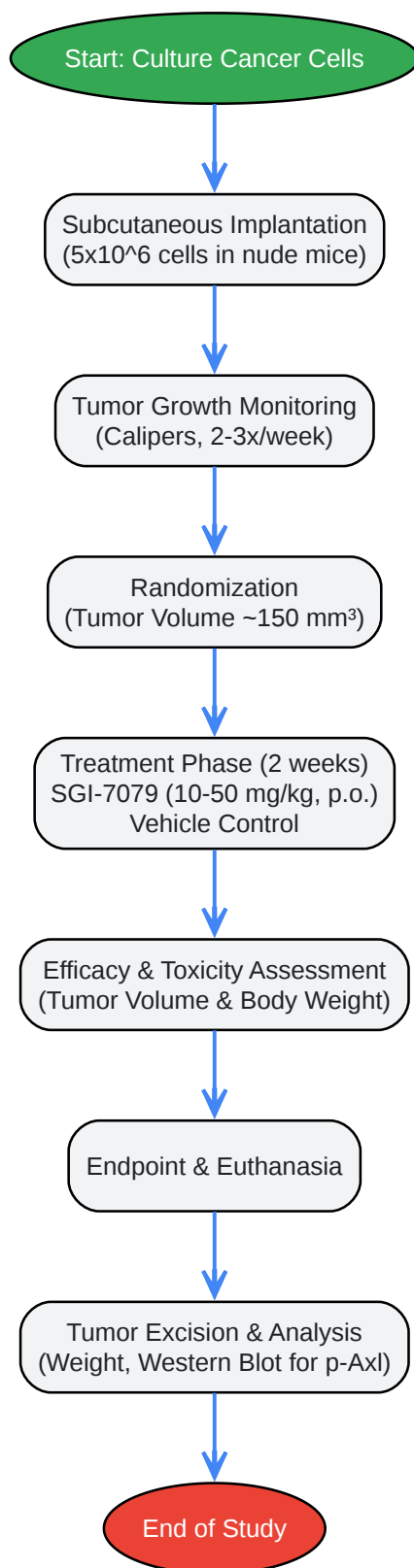
- Protein Extraction: a. Snap-freeze excised tumors in liquid nitrogen and store at -80°C. b. Homogenize a small piece of the frozen tumor tissue in ice-cold RIPA buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting: a. Denature 20-30 μ g of protein from each tumor lysate by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against Phospho-Axl (Tyr702) overnight at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using an ECL reagent. g. Capture the chemiluminescent signal using an imaging system. h. Strip the membrane and re-probe for total Axl and a loading control to normalize the phospho-Axl signal.

Mandatory Visualizations



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Caption: Axl signaling pathway and the inhibitory action of **SGI-7079**.



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Caption: Experimental workflow for **SGI-7079** in a mouse xenograft model.

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- To cite this document: BenchChem. [Application Notes and Protocols for SGI-7079 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610817#sgi-7079-dosage-for-in-vivo-mouse-models]

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